Di(1H-imidazol-1-yl)methane
Overview
Description
Di(1H-imidazol-1-yl)methane is a compound with the molecular formula C7H8N4. It has a molecular weight of 148.17 and is a solid at room temperature . The compound is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of Di(1H-imidazol-1-yl)methane consists of two imidazole rings connected by a single carbon atom . The InChI code for this compound is 1S/C7H8N4/c1-3-10(5-8-1)7-11-4-2-9-6-11/h1-6H,7H2 .It has a density of 1.4±0.1 g/cm3 and a molar refractivity of 44.6±0.5 cm3 .
Scientific Research Applications
Photovoltaic Properties in Solar Cells
Di(1H-imidazol-1-yl)methane has been utilized in the synthesis of organic dyes for dye-sensitized solar cells (DSSC). These dyes exhibit notable electronic properties and contribute to the efficiency of solar cells. Specifically, a dye synthesized using di(1H-tetrazol-5-yl)methane as an electron acceptor group demonstrated a solar energy-to-electricity conversion efficiency of 4.18% under simulated conditions (Jafari Chermahini et al., 2017).
Inorganic-Organic Hybrid Solids
The compound has been used in creating inorganic-organic hybrid complexes, particularly with tin(II) chloride. These complexes, characterized by X-ray diffraction analysis, show that they form 3D network structures and are thermally stable (Jin, Chen, & Qiu, 2008).
Organometallic Frameworks
Organic-inorganic hybrid materials formed with di(1H-imidazol-1-yl)methane exhibit intriguing topological characteristics. These materials have been analyzed for their physiochemical properties and Li ion binding studies, which are crucial for various applications in materials science (Hwang et al., 2006).
Metal-Organic Frameworks
In constructing metal-organic frameworks, di(1H-imidazol-1-yl)methane has been used as a ligand. These frameworks demonstrate various topologies and have been studied for their magnetic properties, showcasing potential in materials chemistry (Yang et al., 2012).
Coordination Chemistry
The compound plays a significant role in the synthesis and structure characterization of metal complexes. It has been used in creating complexes with Mn(II), Cu(II), and Zn(II), mimicking multi-histidine coordination in biological systems, which is essential for understanding metalloprotein structures and functions (Abuskhuna et al., 2004).
Catalytic and Redox Applications
Bis(alkylimidazole)methane ligands have been investigated for their redox activity in cobalt and zinc complexes. This exploration into ligand-based redox reactions contributes to the development of new catalytic systems and enhances our understanding of redox chemistry (Ghosh et al., 2017).
Energetic Transition Metal Complexes
Di(1H-tetrazol-5-yl)methane, a related compound, has been synthesized and used as a neutral nitrogen-rich ligand in various energetic transition metal complexes. This research aids in the development of materials for energy storage and explosives (Freis et al., 2017).
Antioxidant and Cytotoxicity Studies
In the field of medicinal chemistry, di(1H-imidazol-1-yl)methane derivatives have been utilized in synthesizing copper(II) complexes with antioxidant activities. These complexes have shown potential in cytotoxicity studies against various cancer cell lines, highlighting their importance in drug development and cancer research (Jayakumar et al., 2017).
Methane Oxidation
Research into bioinspired metal-organic frameworks has led to the development of catalysts for selective methane oxidation to methanol, using ligands bearing imidazole units. This advances our understanding of methane conversion processes, crucial for environmental and energy-related applications (Baek et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-(imidazol-1-ylmethyl)imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-3-10(5-8-1)7-11-4-2-9-6-11/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHHYFDKCLECEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233651 | |
Record name | N,N-Diimidazoylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di(1H-imidazol-1-yl)methane | |
CAS RN |
84661-56-3 | |
Record name | N,N-Diimidazoylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084661563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diimidazoylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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